3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid
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Overview
Description
3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazole derivatives have gained significant attention in medicinal chemistry due to their wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with bromine to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid
- 2-(Benzo[d]oxazol-2-yl)aniline
Uniqueness
3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzoxazole derivatives. Its bromine atom at the 2-position and acrylic acid moiety contribute to its unique chemical reactivity and biological properties .
Properties
Molecular Formula |
C10H6BrNO3 |
---|---|
Molecular Weight |
268.06 g/mol |
IUPAC Name |
(E)-3-(2-bromo-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-10-12-7-3-1-2-6(9(7)15-10)4-5-8(13)14/h1-5H,(H,13,14)/b5-4+ |
InChI Key |
XEKYHEYPRHSDDW-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=C(O2)Br)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Br)C=CC(=O)O |
Origin of Product |
United States |
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